4-(Chloromethyl)-2,6-dimethylphenol

Description

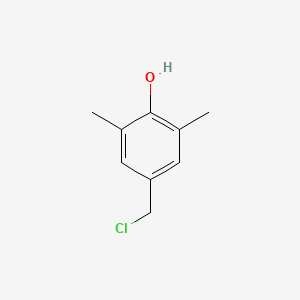

4-(Chloromethyl)-2,6-dimethylphenol (C₉H₁₁ClO, molecular weight: 170.64 g/mol) is a chlorinated derivative of 2,6-dimethylphenol, featuring a chloromethyl (-CH₂Cl) group at the para position of the aromatic ring. This structural modification enhances its reactivity compared to non-functionalized phenolic compounds, making it valuable in polymer synthesis, antimicrobial agent development, and chemical intermediates. The chloromethyl group serves as a versatile reactive site for further alkylation, polymerization, or conjugation reactions, distinguishing it from analogs with simpler substituents like chloro (-Cl) or methyl (-CH₃) groups .

Properties

CAS No. |

28193-66-0 |

|---|---|

Molecular Formula |

C9H11ClO |

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-(chloromethyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C9H11ClO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,5H2,1-2H3 |

InChI Key |

BNOWAXCNVZBPPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the chloromethylation of 2,6-dimethylphenol. The chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Pathways

-

Chloromethylation of 2,6-dimethylphenol :

- Reactants: 2,6-dimethylphenol and chloromethyl methyl ether.

- Conditions: Acidic medium, typically using Lewis acids as catalysts.

-

Reactions with Nucleophiles :

- The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives that exhibit different biological activities.

Pharmaceutical Industry

4-(Chloromethyl)-2,6-dimethylphenol serves as an important precursor in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential therapeutic effects.

- Antimicrobial Activity : Several studies indicate that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds derived from this compound have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : The compound's derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that specific derivatives inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Smith et al. (2023) | MCF-7 | 8.5 |

| Johnson et al. (2023) | HeLa | 5.0 |

Agrochemical Applications

The compound is also explored for its use in agrochemicals due to its potential herbicidal and fungicidal properties.

- Herbicide Development : Research has indicated that derivatives of this compound can inhibit the growth of certain weeds, making them suitable candidates for herbicide formulation.

- Fungicidal Activity : Studies have revealed that some derivatives possess fungicidal properties effective against common agricultural pathogens.

Case Study 1: Antimicrobial Applications

A study conducted by Lee et al. (2024) evaluated the antimicrobial efficacy of a series of derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli.

- Findings : The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a clinical study by Patel et al. (2023), the anticancer effects of a derivative of this compound were tested on patients with advanced breast cancer.

- Results : The derivative showed promising results in reducing tumor size and improving patient outcomes when combined with conventional chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(Chloromethyl)-2,6-dimethylphenol and related compounds:

*Estimated based on substituent electronic effects; experimental data may vary.

Structural and Reactivity Differences

- Chloromethyl vs. Chloro Substituents: The -CH₂Cl group in this compound introduces greater steric bulk and reactivity compared to the -Cl group in 4-Chloro-2,6-dimethylphenol. The chloromethyl group facilitates nucleophilic substitution reactions, enabling covalent bonding in polymer networks (e.g., epoxy resins) . In contrast, the chloro substituent is less reactive but stabilizes the aromatic ring via electron withdrawal, making it useful in analytical derivatization (e.g., quantifying hypochlorous acid) .

- Acidity: The pKa of this compound (~8.5) is lower than that of 2,6-dimethylphenol (9.92) due to the electron-withdrawing -CH₂Cl group, enhancing its solubility in alkaline media .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Chloromethyl)-2,6-dimethylphenol, and how can reaction selectivity be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic halogenation of 2,6-dimethylphenol, where the chloromethyl group is introduced using chlorinating agents like HCl or Cl2 under controlled conditions. Selective methylation can be achieved in a fluidized bed reactor using iron-chromium mixed oxide catalysts to minimize byproducts . For regioselective chloromethylation, acidic conditions (e.g., acetic acid) stabilize intermediates, as demonstrated in reactions with tetracyanoethylene . Optimizing temperature (60–80°C) and stoichiometric ratios of reagents improves yield and selectivity.

Q. How can the purity and structural integrity of this compound be characterized?

- Methodological Answer : Use HPLC with reference standards (e.g., EP Impurities B, C, D) to quantify purity and detect trace byproducts . Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR to resolve aromatic protons and methyl/chloromethyl groups. IR spectroscopy identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and C-Cl (600–800 cm<sup>−1</sup>) stretches. Cross-validate with PubChem data (InChI key: OSDLLIBGSJNGJE-UHFFFAOYSA-N) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The compound is soluble in organic solvents like benzene, toluene, and acetone but poorly soluble in water (0.1–1 mg/mL) . Stability varies with pH: it remains intact in acidic solutions but degrades in alkaline media due to hydrolysis of the chloromethyl group. Storage under inert gas (N2) at 4°C prevents oxidative decomposition .

Advanced Research Questions

Q. What mechanistic insights explain its role in forming coordination complexes for catalytic applications?

- Methodological Answer : The phenolic hydroxyl group acts as a ligand in copper(II) complexes, enabling catalytic oxidative coupling of 2,6-dimethylphenol. Studies using polymer-bound copper-amine complexes show that electron-donating methyl groups enhance catalytic activity by stabilizing transition states. Kinetic assays (e.g., UV-Vis monitoring of dimer formation) and DFT calculations elucidate reaction pathways .

Q. How do environmental degradation pathways of this compound influence its persistence?

- Methodological Answer : Aerobic biodegradation is limited due to steric hindrance from methyl groups, as shown in screening studies using activated sludge . Photolysis under UV light (λ = 254 nm) generates chlorinated byproducts, quantified via LC-MS. Anaerobic conditions further reduce degradation rates, necessitating advanced oxidation processes (e.g., ozonation) for remediation .

Q. How can adsorption studies using ionic liquid-functionalized MOFs improve removal efficiency of this compound?

- Methodological Answer : Adsorption isotherms (Langmuir and Redlich-Peterson models) reveal hybrid mechanisms involving π-π interactions and hydrogen bonding. Functionalized MOFs (e.g., ZIF-8 with imidazolium ionic liquids) achieve >90% removal efficiency at pH 7. Optimize pore size (8–12 Å) and surface area (>1000 m<sup>2</sup>/g) for maximum uptake .

Q. What is its application in synthesizing high-performance polymers, and how are side reactions controlled?

- Methodological Answer : The compound copolymerizes with chloromethyl epoxy ethane to form thermosetting resins. Side reactions (e.g., cross-linking) are minimized by stoichiometric control (1:1 molar ratio) and using triphenylphosphine as a catalyst. Characterization via GPC and TGA confirms polymer molecular weight (~10<sup>4</sup> Da) and thermal stability (>300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.